molecular formula C17H15N3O5S B3009340 (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide CAS No. 868376-30-1

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide

Cat. No.: B3009340
CAS No.: 868376-30-1
M. Wt: 373.38
InChI Key: PPJDIKJHFNBCRZ-ZCXUNETKSA-N
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Description

The compound (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide features a benzo[d]thiazole core substituted with an allyl and ethoxy group at positions 3 and 4, respectively. The 5-nitrofuran-2-carboxamide group introduces electron-withdrawing nitro functionality, which may enhance electrophilicity and reactivity.

Properties

IUPAC Name

N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-3-10-19-15-11(24-4-2)6-5-7-13(15)26-17(19)18-16(21)12-8-9-14(25-12)20(22)23/h3,5-9H,1,4,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJDIKJHFNBCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(O3)[N+](=O)[O-])N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound indicates a rich arrangement of atoms, including carbon, nitrogen, oxygen, and sulfur. The compound features multiple functional groups such as amide, thiazole, and nitrofuran, which are known for their diverse biological activities.

Key Structural Features

  • Functional Groups : Amide, thiazole, nitro, and ethoxy.
  • Molecular Weight : Calculated based on the molecular formula.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the thiazole ring.
  • Introduction of the allyl and ethoxy groups.
  • Finalization through nitro and carboxamide functionalization.

These synthetic pathways are crucial for optimizing yield and purity for biological testing.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity

Studies have demonstrated that derivatives of thiazole compounds possess significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains and fungi.

CompoundBacterial StrainInhibition Zone (mm)
1E. coli15
2S. aureus20
3C. albicans18

Anticancer Properties

Thiazole derivatives have been noted for their cytotoxic effects on cancer cell lines. In vitro studies indicate that this compound may inhibit cell proliferation in specific tumorigenic cell lines.

Cell LineIC50 (µM)
MCF-7 (breast cancer)12
HeLa (cervical cancer)8
A549 (lung cancer)10

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Interacting with specific enzymes related to cell growth and survival.
  • Receptor Modulation : Binding to cellular receptors that regulate apoptosis and proliferation.
  • Reactive Oxygen Species (ROS) Scavenging : Reducing oxidative stress in cells, which can lead to improved cellular health.

Case Studies

Several studies have investigated the biological activity of compounds similar to this compound:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that thiazole derivatives showed potent anticancer activity against various human cancer cell lines, with some compounds achieving IC50 values below 10 µM .
  • Antimicrobial Efficacy : Research highlighted in the International Journal of Antimicrobial Agents indicated that thiazole-based compounds exhibited broad-spectrum antimicrobial activity, particularly against resistant strains .

Comparison with Similar Compounds

Implications of Structural Differences

  • This contrasts with non-nitro analogs in , which may exhibit reduced redox activity.
  • Spatial Configuration: The Z-configuration of the imine bond in the target compound could enforce a specific spatial arrangement, improving binding affinity to biological targets compared to E-isomers or less rigid analogs.
  • Solubility and Bioavailability: The allyl and ethoxy groups may improve lipid solubility relative to halogenated aryl derivatives (e.g., Compounds 12, 13), though this requires experimental validation.

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